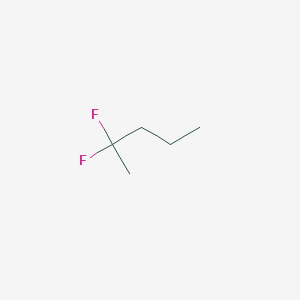
2,2-Difluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoropentane is an organic compound with the molecular formula C5H10F2 It is a derivative of pentane, where two hydrogen atoms on the second carbon atom are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoropentane typically involves the fluorination of pentane derivatives. One common method is the direct fluorination of 2-pentanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable fluorination techniques. These methods often utilize fluorine gas or other fluorinating agents in a continuous flow reactor to achieve high yields and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoropentane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction Reactions: Reduction of this compound can lead to the formation of pentane or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include various fluorinated and non-fluorinated derivatives.
Oxidation Reactions: Products include fluorinated alcohols and ketones.
Reduction Reactions: Products include pentane and other reduced hydrocarbons.
Scientific Research Applications
2,2-Difluoropentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the design of fluorinated drugs with improved metabolic stability.
Industry: this compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoropentane depends on its specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the presence of fluorine can affect the compound’s interaction with enzymes and receptors, potentially leading to altered metabolic pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropentane: A compound with a single fluorine atom on the second carbon.
3,3-Difluoropentane: A compound with two fluorine atoms on the third carbon.
2,2-Difluorobutane: A compound with two fluorine atoms on the second carbon of a butane chain.
Uniqueness of 2,2-Difluoropentane
This compound is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical and physical properties
Properties
CAS No. |
371-65-3 |
|---|---|
Molecular Formula |
C5H10F2 |
Molecular Weight |
108.13 g/mol |
IUPAC Name |
2,2-difluoropentane |
InChI |
InChI=1S/C5H10F2/c1-3-4-5(2,6)7/h3-4H2,1-2H3 |
InChI Key |
QSWGSLWFQDIXSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


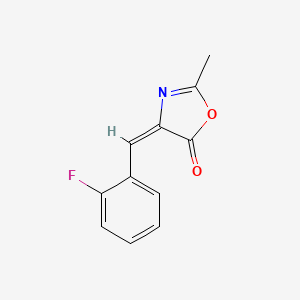

![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
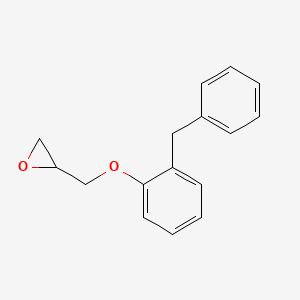


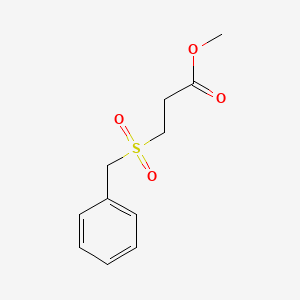
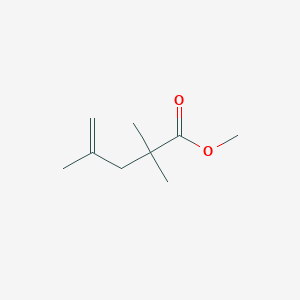

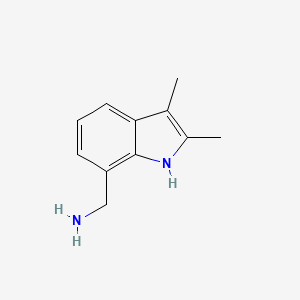

![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
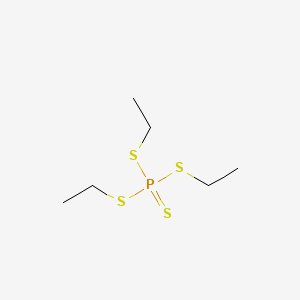
![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
